molecular formula C10H17Cl2N3O3 B15317606 methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride

methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride

Cat. No.: B15317606
M. Wt: 298.16 g/mol
InChI Key: AKJSJJGGFMBMCG-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H15N3O3 It is known for its unique structure, which includes an imidazole ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Oxane Ring: The oxane ring is introduced by reacting the imidazole derivative with tetrahydropyran.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the esterified product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxane ring may interact with biological membranes, affecting cell permeability and signaling pathways.

Comparison with Similar Compounds

    Methyl 2-(4-aminooxan-4-yl)acetate: This compound has a similar structure but lacks the imidazole ring.

    Methyl 2-[(4-aminooxan-4-yl)formamido]-3-methylpentanoate: This compound contains an additional formamido group and a different carbon chain.

Uniqueness: Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is unique due to the presence of both the imidazole and oxane rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17Cl2N3O3

Molecular Weight

298.16 g/mol

IUPAC Name

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-5-carboxylate;dihydrochloride

InChI

InChI=1S/C10H15N3O3.2ClH/c1-15-8(14)7-6-12-9(13-7)10(11)2-4-16-5-3-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H

InChI Key

AKJSJJGGFMBMCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)C2(CCOCC2)N.Cl.Cl

Origin of Product

United States

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